molecular formula C13H15N3O B13223727 (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

Cat. No.: B13223727
M. Wt: 229.28 g/mol
InChI Key: OWAHJAFDTMVXCV-RYUDHWBXSA-N
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Description

(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine is a chiral compound featuring an oxolane ring substituted with a phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.

    Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can be used to modify the imidazole ring, potentially converting it to an imidazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxirane Derivatives: Formed from oxidation of the oxolane ring.

    Imidazoline Derivatives: Formed from reduction of the imidazole ring.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole moiety.

    Receptor Binding: It can interact with biological receptors, potentially modulating their activity.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: It may exhibit antimicrobial properties due to the presence of the imidazole ring.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Sensors: It can be incorporated into sensors for the detection of various analytes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine: Unique due to its specific substitution pattern and chiral centers.

    (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-amine

InChI

InChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2/t11-,12-/m0/s1

InChI Key

OWAHJAFDTMVXCV-RYUDHWBXSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1N)C2=NC=CN2C3=CC=CC=C3

Canonical SMILES

C1COC(C1N)C2=NC=CN2C3=CC=CC=C3

Origin of Product

United States

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